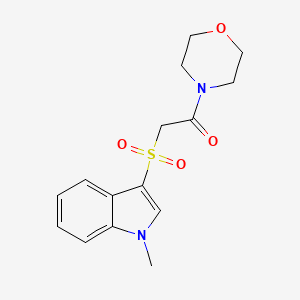![molecular formula C24H18ClN5O B2524172 N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-68-3](/img/structure/B2524172.png)
N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its biological significance. Pyrazolo[3,4-d]pyrimidines have been extensively studied due to their potential therapeutic applications, including anti-mycobacterial, antitumor, and other pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that may include condensation, cyclization, and coupling reactions. For instance, the synthesis of related compounds has been achieved through the condensation of various phenylacetonitriles and hydrazine hydrate, followed by cyclization . Additionally, palladium-catalyzed C-C coupling reactions have been employed to introduce various substituents to the pyrazolo[3,4-d]pyrimidine core . These methods yield products in good to excellent yields and allow for the introduction of diverse functional groups that can modulate the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also used to optimize the molecular geometry and predict various properties, including vibrational wavenumbers and chemical shifts, which are then compared with experimental data to confirm the structure .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions depending on the substituents present on the core structure. The reactivity of these compounds is influenced by the electronic properties of the substituents, which can be deduced from the HOMO-LUMO energy gap. A small HOMO-LUMO gap suggests high chemical reactivity and the potential for intramolecular charge transfer . The presence of functional groups such as chlorophenoxy or tosyl groups can also direct further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties such as solubility, stability, and reactivity. For example, compounds with trifluoromethyl groups have been shown to possess good stability in mouse and human liver microsomes . Theoretical calculations, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), provide insights into the reactivity and potential non-linear optical (NLO) properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A simple method was developed for synthesizing related compounds by coupling phenyl)methanamine with pyrimidine, characterized by spectral analyses and docking studies, showing good yields and potential for further biological evaluation (Bommeraa, Merugu, & Eppakayala, 2019).
- Synthesis and characterization of pyrazole derivatives have been explored, revealing insights into their structural attributes through various spectroscopic methods and crystallography, laying a foundation for understanding their chemical and biological properties (Titi et al., 2020).
Biological Activities
- Novel pyrazolopyrimidines derivatives were synthesized, showing anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
- Antimicrobial and insecticidal potential of pyrimidine linked pyrazole heterocyclics were evaluated, indicating their efficacy against certain microbial strains and pests, highlighting their potential use in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
- The antimicrobial activity of new compounds based on pyrimidine derivatives when incorporated into polyurethane varnish for surface coating and printing ink paste was studied, showing promising antimicrobial effects (El‐Wahab et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(4-phenylmethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O/c25-18-7-4-8-20(13-18)30-24-22(14-28-30)23(26-16-27-24)29-19-9-11-21(12-10-19)31-15-17-5-2-1-3-6-17/h1-14,16H,15H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLRTGUKQVNSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2524092.png)
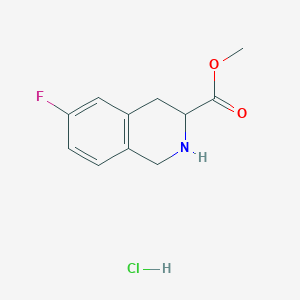

![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)
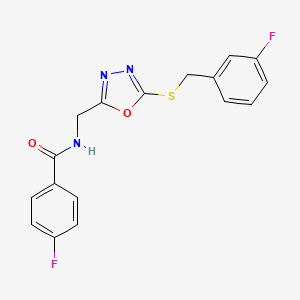

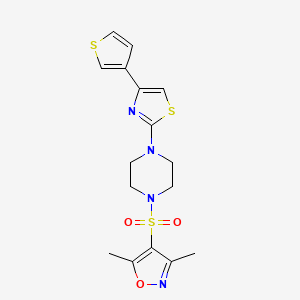
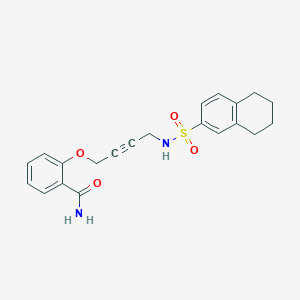
![3-(2-chlorophenyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2524107.png)

